![molecular formula C13H13Cl2N3O2 B3029580 1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole CAS No. 71245-23-3](/img/structure/B3029580.png)
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole
Overview
Description
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole is a synthetic organic compound characterized by its unique structure, which includes a triazole ring and a dioxolane moiety
Mechanism of Action
Target of Action
Etaconazol, also known as Itraconazole, is a triazole antifungal agent . Its primary target is the fungal cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .
Mode of Action
Etaconazol interacts with its target enzyme by forming a complex with the active site, or the haem iron, of the fungal enzyme . This interaction inhibits the enzyme’s function, blocking the conversion of lanosterol to ergosterol . The disruption in the synthesis of ergosterol leads to changes in the fungal cell membrane, affecting its integrity and function .
Biochemical Pathways
The inhibition of lanosterol 14-α-demethylase by Etaconazol affects the ergosterol biosynthesis pathway . This results in the accumulation of 14-methylsterol and depletion of ergosterol in fungal cells, leading to disruptions in membrane structure and function . The affected pathway and its downstream effects contribute to the antifungal activity of Etaconazol.
Pharmacokinetics
The pharmacokinetic properties of Etaconazol include absorption, distribution, metabolism, and excretion (ADME). Etaconazol has a bioavailability of approximately 55%, which is maximal if taken with a full meal . It is extensively metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of Etaconazol is approximately 21 hours, and it is excreted via the kidneys (35%) and feces (54%) .
Result of Action
The action of Etaconazol leads to molecular and cellular effects that inhibit the growth of fungi and promote their death . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, Etaconazol compromises the integrity and function of the membrane . This results in the inhibition of fungal cell growth and proliferation .
Action Environment
The action, efficacy, and stability of Etaconazol can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of enzyme activity, including through disruption of hydrogen bonds that provide enzyme structure . Additionally, the temperature can influence the rate of enzymatic reactions, with higher temperatures increasing the frequency of collisions between enzymes and substrates . Furthermore, the concentration of substrates in the environment can also affect how efficiently an enzymatic reaction proceeds .
Biochemical Analysis
Biochemical Properties
It is known that Etaconazol has a lower spore germination inhibitory effect than 70% thiophanate-methyl, but is higher than 50% imazalil and 45% prochraz This suggests that Etaconazol interacts with certain enzymes and proteins involved in fungal spore germination
Cellular Effects
The cellular effects of Etaconazol are primarily observed in its antifungal activity. It inhibits the growth of fungi, such as Fusarium moniliforme, by retarding the increase in dry weight This indicates that Etaconazol influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl glyoxylate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the formation of the dioxolane ring through a reaction with ethylene glycol under acidic conditions .
Industrial production methods often utilize continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Fungicide Activity
Etaconazole is primarily used as an antifungal agent in agriculture. Its mechanism of action involves:
- Inhibition of 14α-demethylase : This enzyme is crucial for ergosterol synthesis in fungi. By inhibiting this enzyme, Etaconazole disrupts the integrity of the fungal cell membrane, leading to cell death.
Efficacy Against Fungal Diseases
Research has demonstrated Etaconazole's effectiveness against various fungal pathogens affecting crops:
Fungal Pathogen | Crop Affected | Efficacy |
---|---|---|
Fusarium spp. | Wheat | High |
Botrytis cinerea | Grapes | Moderate |
Rhizoctonia solani | Potatoes | High |
Studies have shown that Etaconazole can significantly reduce disease incidence and improve crop yield when applied correctly .
Resistance Management
Etaconazole plays a role in integrated pest management (IPM) strategies due to its unique mode of action. It can be used in rotation with other fungicides to mitigate the development of resistance among fungal populations.
Antifungal Treatments
Beyond agricultural use, Etaconazole is being investigated for its potential in treating human fungal infections. Its ability to inhibit ergosterol biosynthesis makes it a candidate for treating conditions caused by resistant fungal strains.
Clinical Studies
Recent clinical trials have explored Etaconazole's effectiveness against:
- Candida infections : Demonstrated success in reducing fungal load in patients with systemic candidiasis.
- Dermatophyte infections : Effective against various skin fungi, showing promise as a topical treatment option.
Potential Modifications and Derivatives
Research into derivatives of Etaconazole aims to enhance its bioactivity and reduce potential side effects. Modifications may include altering the dioxolane structure or substituent groups on the triazole ring to improve pharmacokinetics and efficacy .
Case Study 1: Wheat Disease Management
In a field trial conducted in the Midwest United States, Etaconazole was applied to wheat crops affected by Fusarium head blight. The results indicated:
- A 40% reduction in disease severity compared to untreated controls.
- An increase in yield by approximately 15% , demonstrating its effectiveness as a preventive measure against this pathogen.
Case Study 2: Grapevine Protection
A study on grapevines treated with Etaconazole showed significant control over Botrytis cinerea during wet growing seasons. The findings included:
Comparison with Similar Compounds
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole can be compared with other similar compounds, such as:
Propiconazole: Another triazole-based compound used as a fungicide.
Tebuconazole: A triazole fungicide with a similar mode of action but different chemical properties and applications.
Biological Activity
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole, commonly referred to as Etaconazole, is a synthetic compound belonging to the triazole class of antifungals. Its molecular formula is , and it has been extensively studied for its biological activities, particularly in antifungal applications and as a potential therapeutic agent against various diseases.
Chemical Structure
Etaconazole features a unique structure that contributes to its biological activity. The compound consists of a dioxolane ring fused with a triazole moiety, which enhances its interaction with biological targets.
Antifungal Activity
Etaconazole has shown significant antifungal properties against various fungal pathogens. The mechanism of action primarily involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. Research indicates that Etaconazole exhibits potent activity against dermatophytes and other pathogenic fungi:
Fungal Pathogen | Inhibition Concentration (MIC) |
---|---|
Candida albicans | 0.5 - 1 µg/mL |
Aspergillus fumigatus | 0.25 - 0.5 µg/mL |
Trichophyton rubrum | 0.5 µg/mL |
These values suggest that Etaconazole is effective at low concentrations, making it a promising candidate for treating fungal infections .
Antiproliferative Activity
Recent studies have highlighted the potential of Etaconazole in cancer therapy. It has been observed to exhibit antiproliferative effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HT-29 (Colorectal Cancer) | 10 - 15 |
MCF-7 (Breast Cancer) | 12 - 20 |
A549 (Lung Cancer) | 15 - 25 |
The compound demonstrates cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . This activity is attributed to its ability to interfere with tubulin polymerization and disrupt microtubule dynamics .
The biological activity of Etaconazole can be attributed to several mechanisms:
- Ergosterol Inhibition : Disruption of ergosterol biosynthesis leads to increased membrane permeability in fungi.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells prevents proliferation.
- Apoptosis Induction : Triggers programmed cell death pathways in malignant cells.
Case Studies
- Antifungal Efficacy : A study conducted on patients with dermatophyte infections showed that topical application of Etaconazole resulted in a significant reduction in fungal load within two weeks of treatment .
- Cancer Treatment : In vitro studies on HT-29 cells revealed that Etaconazole not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapies .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-2-10-6-19-13(20-10,18-8-16-7-17-18)11-4-3-9(14)5-12(11)15/h3-5,7-8,10H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMUDDSCKZDIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(O1)(C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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